molecular formula C14H19N5O B2677897 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795416-02-2

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2677897
CAS No.: 1795416-02-2
M. Wt: 273.34
InChI Key: HZDBIXQGXVPQAN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

1-cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDBIXQGXVPQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-methylpyrazolo[1,5-a]pyrimidine-6-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Example Reaction Pathway for Pyrazolo[1,5-a]pyrimidine Formation:

Amino pyrazole+EnaminoneK2S2O8,DMSOPyrazolo[1,5-a]pyrimidine+Byproducts\text{Amino pyrazole} + \text{Enaminone} \xrightarrow{\text{K}_2\text{S}_2\text{O}_8, \text{DMSO}} \text{Pyrazolo[1,5-a]pyrimidine} + \text{Byproducts}

Functionalization with Urea Moieties

Urea derivatives are often introduced via:

  • Nucleophilic Substitution : Reacting pyrazolo[1,5-a]pyrimidines with isocyanates or carbodiimides.

  • Condensation : Coupling cyclohexylamine with activated pyrazolopyrimidine intermediates (e.g., chlorides or carboxylates) .

Example Reaction for Urea Attachment:

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine+Cyclohexyl isocyanate1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea\text{2-Methylpyrazolo[1,5-a]pyrimidin-6-amine} + \text{Cyclohexyl isocyanate} \rightarrow \text{this compound}

Electrophilic Substitution

The pyrimidine ring’s electron-rich nitrogen atoms facilitate electrophilic substitution at positions 3 and 5. For instance:

  • Halogenation : Iodination or bromination at the 3-position using NaX/K2_2S2_2O8_8 .

  • Nitration : Nitro groups can be introduced under acidic conditions.

Nucleophilic Attack

The urea group’s NH moiety participates in hydrogen bonding and nucleophilic reactions:

  • Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides.

  • Hydrolysis : Urea linkages are stable under mild conditions but hydrolyze under strong acidic/basic conditions.

Comparative Analysis of Analogues

Property This compound N-(5-Amino-3,6-dicyano-7-phenylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide
Core Structure Pyrazolo[1,5-a]pyrimidine with urea substituentPyrazolo[1,5-a]pyrimidine with benzamide and cyano groups
Synthetic Route Cyclization + urea couplingCyclocondensation of aminopyrazole with benzylidene malononitrile
Functional Groups Urea, cyclohexyl, methylBenzamide, amino, cyano
Potential Bioactivity Kinase inhibition (inferred) Anticancer, antimicrobial

Challenges and Limitations

  • Regioselectivity : Competing reaction pathways may yield isomeric byproducts without optimized conditions.

  • Solvent Sensitivity : Reactions in DMSO or ethanol require careful solvent selection to avoid side reactions .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exhibits significant anticancer activity. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including melanoma, breast cancer, and leukemia cells. For instance:

  • Study on Cancer Cell Lines : A recent investigation demonstrated that structural modifications in this compound could enhance its anticancer efficacy. The compound showed GI50 values as low as 0.1 μM against certain cancer types, indicating potent activity .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably:

  • Inhibition of Kinases : It has shown potential as an inhibitor of PfCDPK1 kinase, crucial for malaria parasite development. This interaction suggests that the compound may be useful in developing treatments for malaria .

Anti-inflammatory Effects

Additionally, this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This mechanism could lead to reduced inflammatory responses in various biological systems .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring :
    • Reagents : Hydrazine hydrate and ethyl acetoacetate.
    • Conditions : Reflux in ethanol.
    • Product : 3-methyl-1H-pyrazole.
  • Cyclohexyl Substitution :
    • Reagents : Cyclohexyl bromide.
    • Conditions : Base-catalyzed alkylation.
    • Product : Cyclohexyl-substituted pyrazole.
  • Urea Moiety Formation :
    • Reagents : Phenyl isocyanate.
    • Conditions : Room temperature with a base.
    • Final Product : this compound.

Data Tables

Activity TypeDescriptionReference
Anticancer ActivityInhibits various cancer cell lines , ,
Enzyme InhibitionInhibits PfCDPK1 kinase ,
Anti-inflammatoryInhibits key enzymes in inflammatory pathways

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Anticancer Study : A study reported that this compound inhibited growth in multiple cancer cell lines with varying degrees of potency based on structural modifications.
  • Enzyme Interaction Study : Another investigation focused on the interaction between this compound and specific kinases, revealing that structural changes could enhance inhibitory activity against these targets.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Cyclohexyl urea derivatives: Compounds with similar urea moieties but different heterocyclic rings.

Uniqueness

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific combination of a cyclohexyl group and a pyrazolo[1,5-a]pyrimidine core.

Biological Activity

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Common NameThis compound
CAS Number1795416-02-2
Molecular FormulaC14H19N5O
Molecular Weight273.33 g/mol

Target Enzyme: CDK2
this compound primarily targets CDK2, a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to cytotoxic effects in various cancer cell lines.

Biochemical Pathways
The inhibition of CDK2 affects several downstream signaling pathways associated with cell proliferation and survival. This action is particularly significant in cancer therapy, where dysregulation of the cell cycle is a hallmark of tumorigenesis.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cell Lines : Studies have shown that this compound can effectively inhibit the growth of these breast cancer cell lines, suggesting its potential as an anticancer agent. The combination of this compound with doxorubicin has demonstrated a synergistic effect in enhancing cytotoxicity .

Structure-Activity Relationships (SAR)

The structure of pyrazolo[1,5-a]pyrimidine derivatives plays a critical role in their biological activity. Variations in substituents on the pyrazole ring can significantly influence their potency against specific targets such as CDK2. Research has identified key structural features that enhance the inhibitory effects on CDK enzymes, indicating a strong relationship between molecular structure and biological activity .

Pharmacokinetics and Bioavailability

Although specific pharmacokinetic data for this compound is limited, its structural characteristics suggest favorable bioavailability. Compounds within this class often exhibit good solubility and permeability across biological membranes, which is crucial for therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Activity : A study investigating various pyrazole derivatives found that those with specific substitutions showed improved activity against cancer cells compared to standard treatments alone. The combination therapies resulted in enhanced apoptosis rates and cell cycle arrest in tested cell lines .
  • Antituberculosis Potential : Another research highlighted the potential use of related pyrazolo compounds as leads for antituberculosis agents, showcasing their versatility beyond oncology applications .

Q & A

Q. Q1: What are the optimal synthetic routes for 1-cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine precursor (e.g., 2-methylpyrazolo[1,5-a]pyrimidin-6-amine) with a cyclohexyl isocyanate derivative. Key steps include:

  • Nucleophilic Substitution: Use polar aprotic solvents like DMF or DMSO with bases such as K₂CO₃ to activate the pyrimidine amine group for urea bond formation .
  • Cyclization Optimization: Reflux conditions (e.g., in dioxane or THF) with catalysts like triethylamine improve cyclization efficiency. For example, yields increased from 62% to 75% when reaction time was extended from 5 to 8 hours in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) resolves unreacted starting materials and byproducts.

Q. Table 1: Yield Optimization in Analogous Reactions

PrecursorSolventCatalystTime (h)Yield (%)
Pyrazolo[1,5-a]pyrimidin-6-amineDMFK₂CO₃662
Pyrazolo[1,5-a]pyrimidin-6-amineDMSOEt₃N875

Q. Q2: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using deuterated DMSO-d₆ or CDCl₃. The pyrazolo[1,5-a]pyrimidine core shows characteristic aromatic protons at δ 7.8–8.5 ppm, while the cyclohexyl group appears as multiplet signals at δ 1.2–2.1 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₄H₁₈N₆O: 294.15 g/mol) with ESI+ or MALDI-TOF.
  • X-ray Crystallography: Resolve regiochemistry of substitution. For example, monoclinic crystals (space group P21/c) with unit cell parameters (a = 4.98 Å, b = 18.40 Å, c = 10.15 Å) were reported for related pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. Q3: How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity issues arise due to the electron-rich N1 and N3 positions in pyrazolo[1,5-a]pyrimidine. Strategies include:

  • Directing Groups: Introduce temporary substituents (e.g., chloro or nitro groups) at C5/C7 to steer reactivity toward C5. For example, 5-chloro derivatives undergo selective amination at C6 .
  • Microwave-Assisted Synthesis: Short, high-temperature reactions (e.g., 150°C for 20 min) minimize side reactions and improve selectivity .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing electron density maps (e.g., Mulliken charges) .

Q. Q4: What strategies mitigate poor aqueous solubility in biological assays?

Methodological Answer: Poor solubility (common in lipophilic pyrazolo[1,5-a]pyrimidines) can be addressed via:

  • Prodrug Design: Introduce phosphate or glycoside moieties at the urea group to enhance hydrophilicity .
  • Co-solvent Systems: Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations for in vitro assays .
  • Structural Modifications: Replace the cyclohexyl group with a morpholine or piperazine ring to improve logP values .

Q. Q5: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Core Modifications: Compare inhibitory activity against kinases (e.g., CDK2, EGFR) by varying substituents:
    • C2 Methyl Group: Enhances steric hindrance, reducing off-target effects .
    • Cyclohexyl Urea: Improves binding affinity via hydrophobic interactions in ATP pockets .
  • Assay Conditions: Use FRET-based kinase assays (10 µM ATP, 1 mM MgCl₂) to measure IC₅₀ values.
  • Data Analysis: Correlate electronic properties (Hammett σ values) with activity trends using QSAR models .

Q. Q6: How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay variability or impurity profiles. Mitigation steps include:

  • Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Standardized Assays: Use identical cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., staurosporine).
  • Meta-Analysis: Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .

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